molecular formula C15H14N2O5 B13075393 (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate CAS No. 141190-60-5

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate

Cat. No.: B13075393
CAS No.: 141190-60-5
M. Wt: 302.28 g/mol
InChI Key: BZDLYNKTMVTESG-DHZHZOJOSA-N
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Description

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is a complex organic compound with a unique structure that includes a methoxy group, a dihydropyrimidinone moiety, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone ring.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the acrylate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and acrylate groups can also participate in binding interactions, enhancing the compound’s overall affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known dihydropyrimidinone derivative used in chemotherapy.

    Aminopterin: Another dihydropyrimidinone derivative with similar biological activity.

Uniqueness

(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

141190-60-5

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[(6-oxo-1H-pyrimidin-4-yl)oxy]phenyl]prop-2-enoate

InChI

InChI=1S/C15H14N2O5/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(18)16-9-17-14/h3-9H,1-2H3,(H,16,17,18)/b11-8+

InChI Key

BZDLYNKTMVTESG-DHZHZOJOSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=O)NC=N2)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=O)NC=N2)C(=O)OC

Origin of Product

United States

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